DL-Isoproterenol Hemisulfate
Overview
Description
DL-Isoproterenol Hemisulfate is a synthetic catecholamine and beta-adrenergic agonist. It is commonly used in research and clinical settings due to its ability to stimulate beta-adrenergic receptors, leading to various physiological effects such as bronchodilation and increased heart rate . The compound is often utilized in studies related to cardiovascular and respiratory systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Isoproterenol Hemisulfate typically involves the reduction of isoprenaline ketone in a methanol solvent using sodium borohydride as the reducing agent. The reaction is carried out at room temperature . The resulting product is then subjected to acidification with sulfuric acid, followed by crystallization to obtain the hemisulfate salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of sodium borohydride reduction is preferred due to its safety and efficiency compared to high-pressure hydrogenation methods .
Chemical Reactions Analysis
Types of Reactions: DL-Isoproterenol Hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions typically involve the conversion of ketone groups to alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nitrating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of isoproterenol, such as quinones from oxidation and alcohols from reduction.
Scientific Research Applications
DL-Isoproterenol Hemisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study beta-adrenergic receptor interactions and signal transduction pathways.
Biology: The compound is employed in experiments to understand the physiological effects of beta-adrenergic stimulation on different tissues.
Mechanism of Action
DL-Isoproterenol Hemisulfate exerts its effects by stimulating beta-1 and beta-2 adrenergic receptors. This stimulation leads to the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. Elevated cAMP levels result in the relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate, and enhanced myocardial contractility .
Comparison with Similar Compounds
Epinephrine: Another beta-adrenergic agonist with similar effects but also stimulates alpha-adrenergic receptors.
Norepinephrine: Primarily stimulates alpha-adrenergic receptors with some beta-adrenergic activity.
Dobutamine: A beta-1 selective adrenergic agonist used mainly for its cardiac effects.
Uniqueness: DL-Isoproterenol Hemisulfate is unique in its selective stimulation of beta-adrenergic receptors without significant alpha-adrenergic activity. This selectivity makes it particularly useful in research and clinical settings where specific beta-adrenergic effects are desired .
Properties
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.H2O4S.2H2O/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEMROAWIFPMIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299-95-6 | |
Record name | Isoprenaline sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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